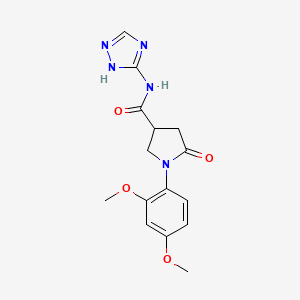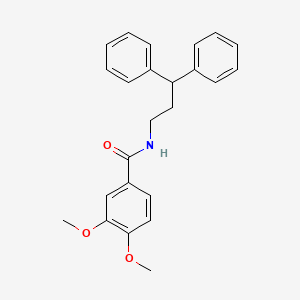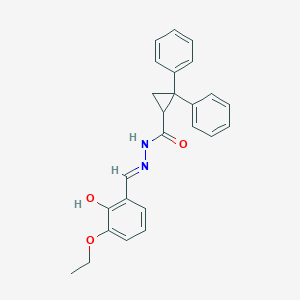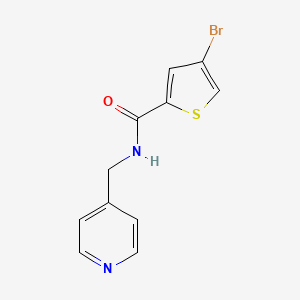![molecular formula C19H21N3O4 B6000430 1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6000430.png)
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine, also known as MNPA, is a chemical compound that has been studied for its potential as a therapeutic agent. It belongs to the class of piperazine derivatives, which have been found to have various biological activities.
作用机制
The mechanism of action of 1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell growth. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels that is required for tumor growth.
实验室实验的优点和局限性
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, which makes it a potential candidate for further preclinical studies. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, this compound has not been tested in human clinical trials, which limits its potential for therapeutic use.
未来方向
There are several future directions for research on 1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. This could help in the design of more targeted therapies for cancer and inflammation. Another potential direction is to test this compound in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective effects in vitro, and further studies could help in the development of new treatments for these diseases. Finally, future studies could investigate the potential of this compound as a scaffold for the development of new drugs with improved efficacy and selectivity.
合成方法
The synthesis of 1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine involves the reaction of 2-methoxyaniline with 2-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to form this compound. This synthesis method has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Several research studies have reported the anti-inflammatory and anti-cancer properties of this compound. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-9-5-4-8-17(18)20-10-12-21(13-11-20)19(23)14-15-6-2-3-7-16(15)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJLJSGBJJPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B6000353.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6000368.png)

![N-[1-(4-chlorophenyl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6000379.png)
![9-(4-chlorophenyl)-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6000385.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B6000396.png)

![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole](/img/structure/B6000404.png)
![2-methyl-1-(3-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazol-1-yl}propanoyl)indoline](/img/structure/B6000411.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-pentenamide](/img/structure/B6000416.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000422.png)
![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)


